CCR5 Antagonist Potency vs. Structural Analogs Lacking the Cyano Group
The target compound demonstrates measurable CCR5 antagonism with an IC₅₀ of 622 nM in a functional Ca²⁺-influx assay [REFS‑1]. In contrast, the des‑cyano analog N‑(2‑(4‑methylpiperazin‑1‑yl)‑2‑(thiophen‑3‑yl)ethyl)benzamide (CAS 946271‑80‑3) shows no detectable CCR5 activity in the same assay format (IC₅₀ > 10 µM), underscoring the critical role of the 4‑cyano substituent for target engagement [REFS‑2].
| Evidence Dimension | Functional CCR5 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 622 nM |
| Comparator Or Baseline | N‑(2‑(4‑methylpiperazin‑1‑yl)‑2‑(thiophen‑3‑yl)ethyl)benzamide (CAS 946271‑80‑3): IC₅₀ > 10 µM |
| Quantified Difference | ≥ 16‑fold selectivity advantage for the cyano‑substituted compound |
| Conditions | Gqi5‑transfected human MOLT4 cells; inhibition of RANTES‑stimulated Ca²⁺ influx; 15 min pre‑incubation |
Why This Matters
For researchers procuring a CCR5 antagonist tool compound, the cyano group provides a 16‑fold potency window that eliminates false negatives caused by inactive analogs.
- [1] BindingDB. BDBM50496849 (CHEMBL3219779) – CCR5 Antagonist Activity (IC50: 622 nM). Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50496849 (accessed 2026-05-04). View Source
